molecular formula C18H18N2O3S2 B3954805 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenylbutanamide

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenylbutanamide

Cat. No.: B3954805
M. Wt: 374.5 g/mol
InChI Key: RFBJWPQZQYTGMS-UHFFFAOYSA-N
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Description

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenylbutanamide is a synthetic organic compound belonging to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring substituted with a methylsulfonyl group and a phenylbutanamide moiety

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-3-14(12-7-5-4-6-8-12)17(21)20-18-19-15-10-9-13(25(2,22)23)11-16(15)24-18/h4-11,14H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBJWPQZQYTGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenylbutanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation of the benzothiazole ring using methylsulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Phenylbutanamide Moiety: The final step involves the coupling of the methylsulfonyl-substituted benzothiazole with 2-phenylbutanoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenylbutanamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenylbutanamide can be compared with other benzothiazole derivatives, such as:

  • N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
  • N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(2-nitrophenyl)acrylamide
  • N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

These compounds share similar structural features but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenylbutanamide
Reactant of Route 2
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N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenylbutanamide

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